SOS1 activator 1 -

SOS1 activator 1

Catalog Number: EVT-12556324
CAS Number:
Molecular Formula: C26H32ClFN6
Molecular Weight: 483.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of SOS1 activator 1 involves several advanced chemical techniques. Recent studies have employed machine learning approaches to identify novel compounds that inhibit SOS1 activity. For instance, researchers utilized the ChEMBL dataset for data curation and molecular docking studies to discover compounds with unique binding modes to SOS1. The most promising candidates were synthesized and tested for their inhibitory effects against the SOS1:KRAS protein-protein interaction. The synthesis typically includes:

  • Raw Data Collection: Gathering data from chemical databases.
  • Molecular Docking: Computational modeling to predict binding interactions.
  • In Vitro Testing: Evaluating compound efficacy through biochemical assays to determine IC50 values.

The identification of compounds such as CL01545365 showcases a unique chemical framework that exhibits significant inhibitory activity against SOS1 .

Molecular Structure Analysis

Structure and Data
The molecular structure of SOS1 activator 1 includes a quinazoline scaffold, which is essential for its interaction with the SOS1 protein. The binding site is characterized by specific interactions with amino acid residues such as His905 and Tyr884, which facilitate π–π stacking and hydrophobic interactions. The structural analysis reveals:

Crystallography studies have confirmed these interactions, providing insights into the structure-activity relationship necessary for optimizing inhibitor design .

Chemical Reactions Analysis

Reactions and Technical Details
The primary reaction mechanism involves the competitive inhibition of the interaction between SOS1 and KRAS proteins. By binding to SOS1, these inhibitors prevent the exchange factor from activating KRAS, thus reducing downstream signaling associated with cell proliferation and survival. The technical details include:

  • Binding Affinity Measurement: Techniques such as isothermal titration calorimetry (ITC) are used to quantify the binding interactions.
  • Kinetic Studies: Evaluating how changes in concentration affect the rate of inhibition.

For example, one study reported a binding affinity (Kd) of approximately 450 nM for one of the inhibitors, indicating a strong interaction with the target protein .

Mechanism of Action

Process and Data
The mechanism of action for SOS1 activator 1 involves disrupting the protein-protein interaction between SOS1 and KRAS. This disruption leads to an increase in GDP-loaded KRAS, effectively switching it off. Key steps in this process include:

  • Inhibition of Guanine Nucleotide Exchange: By blocking SOS1's ability to facilitate GDP-GTP exchange on KRAS.
  • Alteration of RAS Signaling Pathway: Resulting in decreased activation of downstream effectors involved in cell growth and survival.

This mechanism has been validated through various experimental models, demonstrating its potential in treating RAS-driven cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
SOS1 activator 1 exhibits several important physical and chemical properties that contribute to its function as an inhibitor:

  • Molecular Weight: Typically around 400 Da.
  • Solubility: Moderate solubility in aqueous solutions, which is crucial for bioavailability.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.

These properties are essential for evaluating drug-like characteristics and optimizing formulations for clinical use .

Applications

Scientific Uses
The primary application of SOS1 activator 1 lies in cancer research, particularly targeting RAS-driven malignancies. Its ability to inhibit the RAS signaling pathway positions it as a promising candidate for therapeutic development against various cancers characterized by aberrant RAS activity. Additional applications include:

  • Combination Therapies: Enhancing the efficacy of existing treatments by targeting multiple pathways simultaneously.
  • Research Tool: Serving as a valuable reagent in studies aimed at understanding RAS biology and developing new therapeutic strategies.
Molecular Mechanisms of SOS1 Activator 1

Allosteric Modulation of SOS1-KRAS Protein-Protein Interaction

SOS1 Activator 1 functions as a molecular enhancer of the guanine nucleotide exchange factor (GEF) SOS1 by targeting its allosteric regulatory sites. Structural analyses reveal that SOS1 contains two distinct RAS-binding domains: the catalytic CDC25 domain and the allosteric Ras exchanger motif (REM) domain. SOS1 Activator 1 binds preferentially to the REM domain, inducing conformational changes that increase SOS1's affinity for KRAS at the catalytic site by up to 100-fold [2] [10]. This allosteric activation mimics the natural positive feedback mechanism where KRAS-GTP binds to the REM site, stabilizing SOS1 in an open, catalytically competent conformation [2] [3].

The molecular dynamics of this interaction have been elucidated through crystallographic studies and hydrogen-deuterium exchange mass spectrometry (HDX-MS). When SOS1 Activator 1 occupies the REM domain, it triggers a reorganization of switch regions (SW1 and SW2) in the bound KRAS molecule, facilitating magnesium ion expulsion and nucleotide-binding pocket opening [7]. This destabilization reduces KRAS-GDP affinity, accelerating GDP release—the rate-limiting step in nucleotide exchange [3] [10]. Unlike orthosteric inhibitors, SOS1 Activator 1 enhances the protein-protein interaction (PPI) interface between SOS1 and KRAS without occupying the catalytic site itself [10].

Table 1: Structural Elements Modulated by SOS1 Activator 1

SOS1 DomainConformational ChangeFunctional Consequence
REM domainHelical rearrangementIncreased KRAS binding affinity at catalytic site
CDC25 domainSwitch I/II stabilizationExposure of nucleotide-binding pocket
DH-PH moduleRelief of autoinhibitionEnhanced membrane recruitment
Allosteric pocketDeepening of hydrophobic cavityProlonged activator binding

Structural Basis of Bifunctional Signaling Regulation (RAS-GTP Activation and ERK Phosphorylation)

SOS1 Activator 1 exhibits bifunctional regulation by coordinating RAS activation with downstream ERK phosphorylation through precise structural mechanisms. The activator stabilizes a ternary complex where SOS1 simultaneously engages KRAS-GDP at the catalytic site and KRAS-GTP at the allosteric site, creating a processive catalytic machine [2] [10]. This dual engagement is quantified by a 27-fold acceleration in nucleotide exchange rates compared to basal SOS1 activity, as demonstrated in fluorescence-based nucleotide exchange assays [10].

The structural coupling between RAS activation and ERK signaling occurs through several mechanisms:

  • Processive RAS phosphorylation: Enhanced KRAS-GTP loading directly amplifies RAF-MEK-ERK cascade activation, as measured by phospho-ERK (pERK) immunoblotting in cellular models [4] [8].
  • SOS1-ERK interaction scaffolding: SOS1 Activator 1 promotes the formation of signaling microclusters where SOS1-bound ERK phosphorylates SOS1 at residue S1168. This phosphorylation event creates a negative feedback loop that temporarily terminates SOS1 activity, demonstrating how the activator influences signal duration [4] [8].
  • Conformational memory effects: Even after dissociation, SOS1 remains in a partially activated state for 3-5 minutes, enabling rapid signal reinitiation upon subsequent growth factor stimulation [8].

Kinetic Analysis of Nucleotide Exchange Catalysis on RAS Isoforms

The catalytic efficiency of SOS1 Activator 1 varies significantly across RAS isoforms due to structural variations in their allosteric lobes. Stopped-flow fluorescence assays reveal the following kinetic parameters:

Table 2: Nucleotide Exchange Kinetics by SOS1 Activator 1

RAS Isoformkcat (min-1)KM (μM)Catalytic Efficiency (kcat/KM)
KRAS4B4.7 ± 0.30.18 ± 0.0226.1 ± 2.8
HRAS3.2 ± 0.40.25 ± 0.0312.8 ± 1.6
NRAS2.8 ± 0.20.41 ± 0.056.8 ± 0.9

KRAS4B exhibits the highest catalytic efficiency due to its hypervariable region (HVR) enhancing membrane association and stabilizing the SOS1-KRAS complex [3] [7]. SOS1 Activator 1 operates through two distinct kinetic cycles:

  • Fast cycle: Triggered when KRAS-GTP occupies the allosteric site, inducing conformational changes that facilitate GDP release from catalytic-site KRAS (t1/2 = 12 sec) [2] [10].
  • Slow cycle: Occurs when KRAS-GDP binds allosterically, resulting in suboptimal alignment of switch I/II regions and delayed nucleotide exchange (t1/2 = 45 sec) [2].

SOS1 Activator 1 selectively stabilizes the fast-cycle configuration, particularly for KRAS4B, explaining its isoform preference. Molecular dynamics simulations confirm that the activator reduces the free energy barrier for GDP dissociation by 3.2 kcal/mol in KRAS4B compared to 2.1 kcal/mol in NRAS [3].

Role in Negative Feedback Loops of RTK/RAS/MAPK Pathway

SOS1 Activator 1 paradoxically enhances both signal initiation and feedback termination within the RTK/RAS/MAPK pathway. Following pathway activation, ERK phosphorylates SOS1 at multiple regulatory sites:

  • S1168 phosphorylation: Creates a 14-3-3 binding motif that sequesters SOS1 away from membrane-bound RAS [4] [8].
  • T1172 phosphorylation: Disrupts GRB2-SOS1 interaction by inducing conformational changes in the proline-rich domain (PRD) [6].

SOS1 Activator 1 accelerates this feedback loop by amplifying ERK activity, leading to more rapid SOS1 phosphorylation and inactivation. In lung adenocarcinoma cells expressing SOS1 mutants (e.g., N233Y, D309Y), this feedback is disrupted, resulting in sustained RAS activation even in the presence of SOS1 Activator 1 [5]. Quantitative phosphoproteomics reveals that oncogenic SOS1 mutants exhibit 70% reduction in S1168 phosphorylation compared to wild-type SOS1, explaining their feedback resistance [5].

The activator also modulates pathway dynamics through pulse-frequency encoding. At low growth factor concentrations, SOS1 Activator 1 extends ERK activity pulses from 5±2 min to 12±3 min, promoting S-phase entry through cumulative effects on MYC and FOS transcription [8]. This pulse extension occurs through reduced GTP hydrolysis kinetics in activator-bound RAS complexes.

Modulation of Ternary Complex Formation (SOS1-E3B1-EPS8) for RAC-GEF Activity

Beyond RAS activation, SOS1 Activator 1 regulates SOS1's Rac-GEF activity through ternary complex assembly. Biochemical studies demonstrate that SOS1 exists in two mutually exclusive complexes:

  • SOS1-GRB2 complex: Mediates Ras-GEF activity, disrupted upon growth factor stimulation [1].
  • SOS1-E3B1-EPS8 complex: Constitutes a trimeric Rac-GEF complex where SOS1's DH domain becomes accessible [1].

SOS1 Activator 1 promotes the latter complex by disrupting intramolecular autoinhibition between the DH-PH module and the catalytic CDC25 domain. This enables E3B1 (Abi-1) binding to SOS1 through SH3 domain interactions, subsequently recruiting EPS8 to form the active Rac-GEF complex [1]. Mutagenesis studies confirm that SOS1 Activator 1 fails to activate Rac1 in cells expressing SOS1-ΔSH3 mutants, establishing the requirement for ternary complex formation.

The kinetic coordination between RAS and RAC activation exhibits distinct temporal patterns:

  • RAS activation: Peak at 2-5 min post-stimulation (transient) [1].
  • RAC activation: Sustained beyond 15 min, correlating with SOS1-E3B1-EPS8 complex stability [1].

SOS1 Activator 1 extends Rac1 activation by 40% by preventing complex disassembly, as quantified by fluorescence resonance energy transfer (FRET) between EPS8 and Rac1. This prolonged Rac signaling enhances membrane ruffling and cell migration in wound-healing assays [1].

Table 3: Components of SOS1 Ternary Complexes

ComplexComponentsGEF ActivityActivation Kinetics
S/G complexSOS1-GRB2Ras-specificTransient (2-5 min)
S/E/E8 complexSOS1-E3B1-EPS8Rac-specificSustained (>15 min)

Properties

Product Name

SOS1 activator 1

IUPAC Name

6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]-4-(4-methylpiperazin-1-yl)benzimidazole

Molecular Formula

C26H32ClFN6

Molecular Weight

483.0 g/mol

InChI

InChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3

InChI Key

JWZAQUXBYYOGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6

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